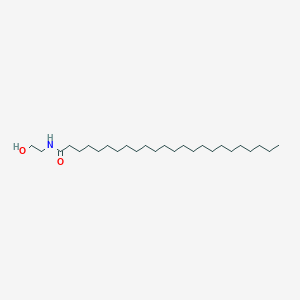

N-(2-Hydroxyethyl)tetracosanamide

Descripción general

Descripción

Este compuesto se deriva del ácido lignocérico, un ácido graso de cadena larga que se encuentra en concentraciones relativamente altas en el líquido cefalorraquídeo de las ratas . A pesar de su presencia, la función específica y la importancia de la etanolamida de lignocerilo siguen sin estar claras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La etanolamida de lignocerilo se puede sintetizar mediante la reacción del ácido lignocérico con la etanolamina. La reacción típicamente implica la activación del grupo carboxilo del ácido lignocérico, seguida del ataque nucleofílico por la etanolamina para formar el enlace amida . Las condiciones de reacción a menudo incluyen el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar la reacción.

Métodos de Producción Industrial: La producción industrial de la etanolamida de lignocerilo puede implicar rutas sintéticas similares pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La etanolamida de lignocerilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina u otras formas reducidas.

Sustitución: El grupo hidroxilo en la etanolamina puede participar en reacciones de sustitución para formar diferentes derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como los haluros de alquilo o los cloruros de acilo para reacciones de sustitución.

Productos Principales Formados:

Oxidación: Ácidos carboxílicos o cetonas.

Reducción: Aminas o alcoholes.

Sustitución: Varios derivados de la etanolamida sustituida.

Aplicaciones Científicas De Investigación

La etanolamida de lignocerilo tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de las N-acil etanolaminas grasas y sus interacciones con otras moléculas.

Biología: La investigación sobre la etanolamida de lignocerilo ayuda a comprender su papel en el sistema endocannabinoide y sus efectos en los procesos celulares.

Medicina: Se estudia el compuesto por sus potenciales efectos terapéuticos, incluidas las propiedades antiinflamatorias y neuroprotectoras.

Mecanismo De Acción

El mecanismo de acción de la etanolamida de lignocerilo implica su interacción con el sistema endocannabinoide. Se une a los receptores cannabinoides, particularmente los receptores CB1 y CB2, influyendo en varios procesos fisiológicos como la modulación del dolor, la regulación del apetito y la respuesta inmune . El compuesto también puede interactuar con otros objetivos moleculares y vías, incluidas las implicadas en el metabolismo lipídico y la transducción de señales .

Compuestos Similares:

Oleoil Etanólamida: Otro miembro de la familia de las N-acil etanolaminas grasas, conocida por su papel en la regulación del apetito y el equilibrio energético.

Palmitoíl Etanólamida: Conocida por sus propiedades antiinflamatorias y analgésicas.

Estearoíl Etanólamida: Se estudia por sus efectos en el metabolismo lipídico y la señalización celular.

Singularidad de la Etanólamida de Lignocerilo: La etanolamida de lignocerilo es única debido a su estructura de cadena larga e interacciones específicas con el sistema endocannabinoide. Su presencia en el líquido cefalorraquídeo y sus potenciales efectos neuroprotectores la distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Oleoyl Ethanolamide: Another member of the fatty N-acyl ethanolamine family, known for its role in appetite regulation and energy balance.

Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.

Stearoyl Ethanolamide: Studied for its effects on lipid metabolism and cellular signaling.

Uniqueness of Lignoceroyl Ethanolamide: Lignoceroyl ethanolamide is unique due to its long-chain structure and specific interactions with the endocannabinoid system. Its presence in cerebrospinal fluid and potential neuroprotective effects distinguish it from other similar compounds .

Actividad Biológica

N-(2-Hydroxyethyl)tetracosanamide, also known as lignoceroyl ethanolamide, is a long-chain fatty acyl ethanolamine that has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a long hydrophobic tetracosanoyl chain and a hydroxyethyl group. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C26H53NO2

- Molecular Weight : 409.73 g/mol

- CAS Number : 10015-68-6

This compound is believed to exert its biological effects through several mechanisms:

- Endocannabinoid System Modulation : It may interact with cannabinoid receptors, influencing pain perception and inflammation.

- Neuroprotective Effects : Similar compounds have shown potential in protecting neural cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : Preliminary studies suggest that it can modulate inflammatory pathways, potentially reducing chronic inflammation.

Biological Activity Overview

In Vitro Studies

A study conducted on human neuronal cell lines demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were exposed to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent in neurological disorders.

In Vivo Studies

Research involving animal models has shown that administration of this compound resulted in a marked decrease in pain responses during inflammatory conditions. The compound was effective in reducing hyperalgesia in rats subjected to formalin-induced pain, indicating its analgesic properties.

Case Studies

- Neuroprotection in Rodent Models : In a study investigating neuroprotective agents for Alzheimer's disease, this compound was administered to rodent models exhibiting neurodegeneration. The results indicated a significant improvement in cognitive functions and a reduction in amyloid-beta plaque formation.

- Chronic Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels and improved quality of life over a 12-week treatment period.

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Studies report no significant adverse effects during both acute and chronic exposure scenarios. However, further investigations are warranted to fully understand its long-term safety profile.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPVEPFLQVCCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560546 | |

| Record name | N-(2-Hydroxyethyl)tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10015-68-6 | |

| Record name | N-(2-Hydroxyethyl)tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.